molecular formula C20H20N2OS B11226424 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-phenylcyclopentanecarboxamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-phenylcyclopentanecarboxamide

Cat. No.: B11226424
M. Wt: 336.5 g/mol
InChI Key: MOWHFQWDXVUKQL-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is an organic compound with a complex structure that includes a cyano group, a cyclopenta[b]thiophene ring, and a phenylcyclopentane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[b]thiophene core, which can be synthesized through a series of cyclization reactions. The cyano group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce amines or alkanes .

Scientific Research Applications

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and carboxamide moiety are key functional groups that enable the compound to bind to these targets and modulate their activity. This can result in the inhibition or activation of biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C20H20N2OS/c21-13-16-15-9-6-10-17(15)24-18(16)22-19(23)20(11-4-5-12-20)14-7-2-1-3-8-14/h1-3,7-8H,4-6,9-12H2,(H,22,23)

InChI Key

MOWHFQWDXVUKQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCC4)C#N

Origin of Product

United States

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